N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine
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Overview
Description
N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine is an organic compound with a complex structure that includes an indene core substituted with tert-butyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indene derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various biochemical pathways and processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-1,2,6-triphenyl-1H-inden-3-amine: shares similarities with other indene derivatives and phenyl-substituted compounds.
Indole derivatives: These compounds also exhibit significant biological activities and are used in various research applications.
Uniqueness
The unique combination of tert-butyl and phenyl groups in this compound imparts distinct chemical properties, making it valuable for specific applications in catalysis and material science.
Properties
CAS No. |
866822-28-8 |
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Molecular Formula |
C31H29N |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N-tert-butyl-2,3,5-triphenyl-3H-inden-1-amine |
InChI |
InChI=1S/C31H29N/c1-31(2,3)32-30-26-20-19-25(22-13-7-4-8-14-22)21-27(26)28(23-15-9-5-10-16-23)29(30)24-17-11-6-12-18-24/h4-21,28,32H,1-3H3 |
InChI Key |
GREVKSRYQYUOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C(C2=C1C=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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